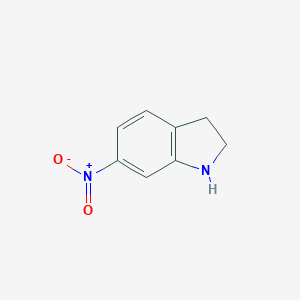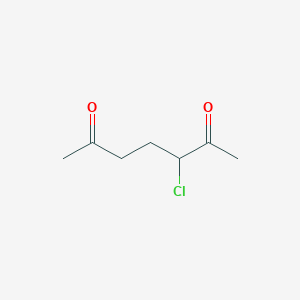
3-Epipyxinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Epipyxinol is a chemical compound that belongs to the class of pyridines. It is a synthetic compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it an ideal candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Biostimulant Effects in Agriculture
A study by Chrysargyris et al. (2020) investigated the biostimulant effects of an eco-product containing essential oils on tomato crops. They found that this treatment increased plant height, stomatal conductance, chlorophyll content, and yield compared to control groups. However, it also led to an increased percentage of fruit cracking. The research highlights the potential agricultural applications of such eco-products in enhancing crop growth and yield (Chrysargyris et al., 2020).
Translational Epidemiology
Khoury, Gwinn, and Ioannidis (2010) emphasized the role of translational research (TR) in epidemiology, which involves translating scientific discoveries into practical applications for public health. This approach is significant for integrating basic scientific discoveries, such as those involving 3-Epipyxinol, into practical health solutions (Khoury, Gwinn, & Ioannidis, 2010).
Epistemologies in Practice
Berland et al. (2016) discussed the importance of engaging students in scientific practices, emphasizing the need for understanding scientific processes and the construction of knowledge. This approach is relevant for educational applications where compounds like 3-Epipyxinol can be used as case studies in scientific research and inquiry (Berland et al., 2016).
Clinical Development of DNA-Based Vaccines
Bodles-Brakhop, Heller, and Draghia‐Akli (2009) discussed the use of electroporation (EP) in the delivery of DNA vaccines, highlighting its enhancement in transferring DNA vaccines to various tissues. This method is significant for the clinical development of DNA-based vaccines, where compounds like 3-Epipyxinol could be involved (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
Eigenschaften
CAS-Nummer |
19942-05-3 |
|---|---|
Produktname |
3-Epipyxinol |
Molekularformel |
C30H52O4 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
DOAJFZJEGHSYOI-GSMCXXRNSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)O)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



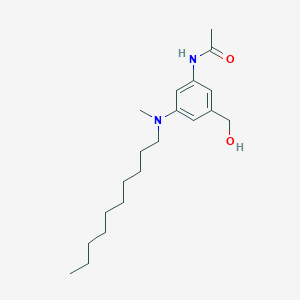

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
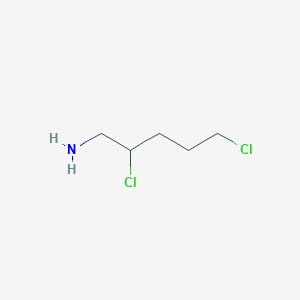
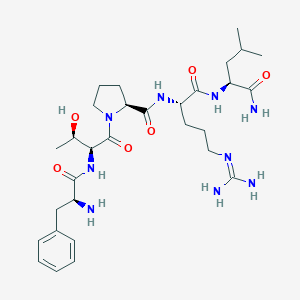
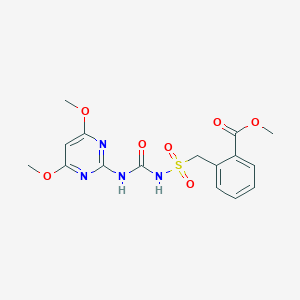
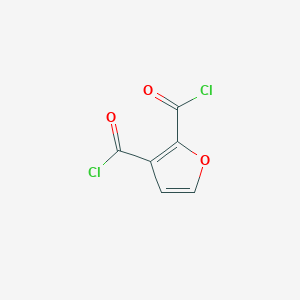
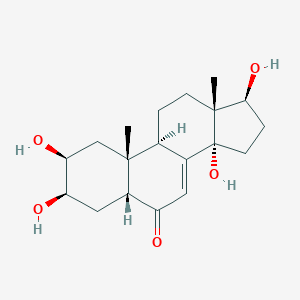
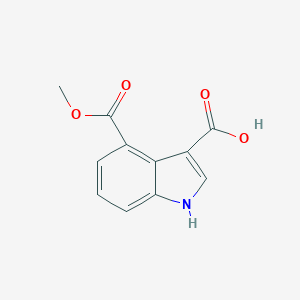

![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
